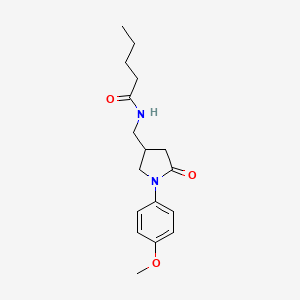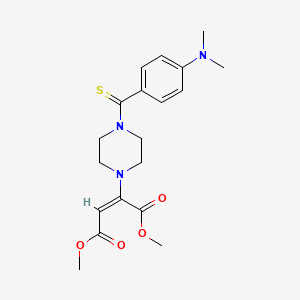
Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Broad-Spectrum Anti-Cancer Activity
Research into O-Arylated Diazeniumdiolates, closely related to the queried compound, has demonstrated promising in vivo activity against various rodent cancer models, including prostate cancer, leukemia, liver cancer, multiple myeloma, and ovarian cancer. These compounds are designed to be activated for anti-cancer effects by glutathione-S-transferase (GST)-induced release of cytotoxic nitric oxide (NO), suggesting their potential in cancer treatment due to their selectivity for attacking tumors while exhibiting minimal toxicity toward normal tissues (Keefer, 2010).
Neuroprotection in Alzheimer's Disease
The synthesis and biological evaluation of dimethyl-carbamic acid derivatives, particularly focused on neuroprotective applications, have shown promise as a treatment for Alzheimer's disease. Such compounds exhibit multi-target therapeutic strategies, including the inhibition of acetylcholinesterase activity and offering protection against Ab42 toxicity in neuronal cell lines, suggesting their potential for novel therapeutic strategies in neurodegenerative diseases (Lecanu et al., 2010).
Antimicrobial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids, which share structural similarities with the queried compound, have been synthesized and tested for their in-vitro antibacterial and cytotoxic activities. These compounds have shown significant antibacterial efficacies and biofilm inhibition activities, potentially offering new approaches to combat bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Corrosion Inhibition
Research into benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions highlights the potential industrial application of similarly structured compounds. These inhibitors demonstrate a high efficiency in protecting steel against corrosion, showcasing the versatility of such chemical structures in industrial applications beyond biomedical research (Hu et al., 2016).
Metabolic Pathway Elucidation
Studies on the oxidative metabolism of novel antidepressants, such as 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine derivatives, provide insights into their metabolic pathways in the human body. Understanding these pathways is crucial for developing safer and more effective therapeutic agents, highlighting the compound's relevance in pharmacokinetic research (Hvenegaard et al., 2012).
作用機序
Target of Action
Compounds like “Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate” often target specific proteins or enzymes in the body. These targets are usually key players in biological pathways and processes .
Mode of Action
The compound may interact with its target by binding to a specific site on the protein or enzyme, altering its function. This can result in changes to the biological pathway or process that the target is involved in .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound could alter the metabolism of certain substances in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted, all play a role in its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological pathway or process it affects. This could range from changes in cell function to alterations in the levels of certain substances in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
dimethyl (E)-2-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-20(2)15-7-5-14(6-8-15)18(27)22-11-9-21(10-12-22)16(19(24)26-4)13-17(23)25-3/h5-8,13H,9-12H2,1-4H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAJYIPKVIRPAC-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)/C(=C/C(=O)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
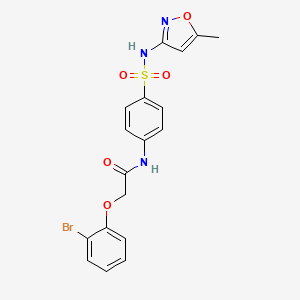
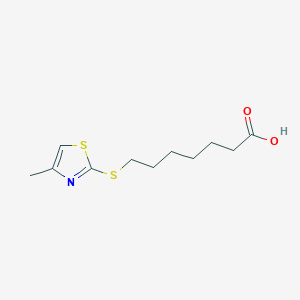
![4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2699060.png)
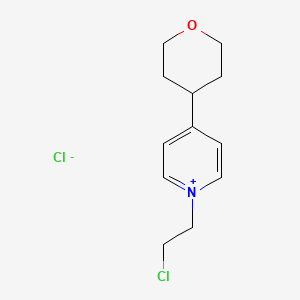
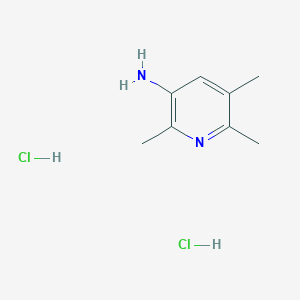
![[1-(Prop-2-en-1-yl)cyclobutyl]methanol](/img/structure/B2699064.png)
![1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2699066.png)
![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2699067.png)
![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2699068.png)
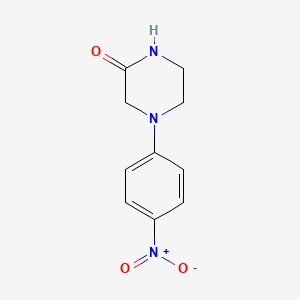
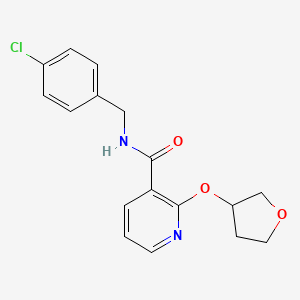
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2699075.png)
![4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2699076.png)
